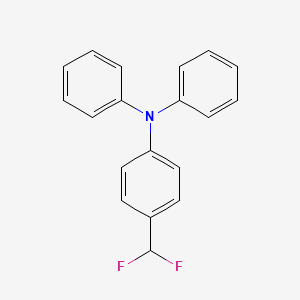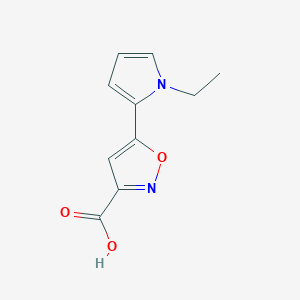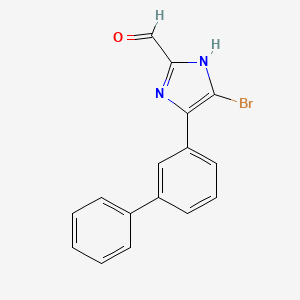
4-(Difluoromethyl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-N,N-diphenylaniline is an organic compound characterized by the presence of a difluoromethyl group attached to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-N,N-diphenylaniline typically involves the introduction of the difluoromethyl group to an aniline precursor. One common method is the difluoromethylation of aniline derivatives using difluorocarbene reagents. The reaction conditions often include the use of bases such as potassium hydroxide (KOH) and solvents like acetonitrile (MeCN) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature and residence time, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Applications De Recherche Scientifique
4-(Difluoromethyl)-N,N-diphenylaniline has diverse applications in scientific research, including:
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards various biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)-N,N-diphenylaniline
- 4-(Difluoromethyl)phenol
- 4-(Difluoromethyl)benzene
Comparison: 4-(Difluoromethyl)-N,N-diphenylaniline is unique due to the presence of both the difluoromethyl group and the diphenylamine structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds .
Propriétés
Formule moléculaire |
C19H15F2N |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
4-(difluoromethyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C19H15F2N/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H |
Clé InChI |
FNXKRCYRFYFZHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)








![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)


![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)

